molecular formula C22H24N6O3 B2447816 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide CAS No. 1251632-44-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

Cat. No.: B2447816
CAS No.: 1251632-44-6
M. Wt: 420.473
InChI Key: ANUMZTNLDFPNGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a synthetic chemical compound supplied for early discovery research. This molecule features a benzodioxin scaffold, a structural motif present in various pharmacologically active agents, linked to an imidazole-carboxamide group through a pyrimidine spacer. The specific mechanism of action and primary biological targets for this compound are areas of active investigation, making it a valuable chemical tool for probing novel biological pathways. It is provided as a solid and is characterized to confirm its identity. As with all research chemicals, this product is sold on an "as-is" basis for use in laboratory research applications only. It is strictly intended for in vitro studies and is not to be used for the diagnosis, treatment, mitigation, or cure of any human or animal disease. This product is not for human consumption or any veterinary use. The buyer assumes all responsibility for determining the suitability of this product for their intended research purpose and for conducting all necessary safety assessments. For research use only.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c1-15-4-6-27(7-5-15)20-11-21(24-13-23-20)28-12-17(25-14-28)22(29)26-16-2-3-18-19(10-16)31-9-8-30-18/h2-3,10-15H,4-9H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUMZTNLDFPNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potentials.

  • Molecular Formula : C22H26N4O3
  • Molecular Weight : 398.48 g/mol
  • CAS Number : Not specified in the provided sources.

Research indicates that compounds with a benzodioxane moiety exhibit a variety of biological activities, including:

  • Enzyme Inhibition :
    • Inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase (AChE) have been documented. For instance, related compounds demonstrated significant inhibition against yeast α-glucosidase, which is crucial for managing Type 2 diabetes mellitus (T2DM) .
    • The compound's structure suggests potential interactions with AChE, relevant for Alzheimer's disease treatment .
  • Antitumor Activity :
    • Compounds similar to N-(2,3-dihydro-1,4-benzodioxin) derivatives have shown broad-spectrum antitumor properties. Studies indicate promising results when tested against various cancer cell lines .

Biological Activity Data

Activity Type Target/Enzyme Inhibition IC50 (µM) Reference
α-Glucosidase InhibitionYeast α-glucosidase12.5
AChE InhibitionAcetylcholinesterase150
Antitumor ActivityVarious Cancer Cell LinesVaries by cell type

Case Study 1: Enzyme Inhibitory Potential

A study synthesized several sulfonamides featuring the benzodioxane structure and tested their inhibitory potential against α-glucosidase and AChE. The results indicated that most compounds exhibited substantial inhibition against α-glucosidase but only weak inhibition against AChE. This suggests a selective therapeutic application for managing T2DM rather than neurodegenerative conditions .

Case Study 2: Anticancer Effects

Another investigation focused on the anticancer properties of benzodioxane derivatives showed that these compounds could induce apoptosis in cancer cells while sparing normal cells. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest .

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various amines and carboxylic acids. The detailed synthesis pathway often includes the use of protecting groups and various coupling reactions to achieve the desired molecular structure. For example, derivatives of N-(2,3-dihydrobenzo[1,4]dioxin) have been synthesized and evaluated for their biological activities against enzymes related to diabetes and neurodegenerative diseases .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of N-(2,3-dihydro-1,4-benzodioxin) exhibit promising antimicrobial properties. For instance, compounds synthesized from this core structure have shown activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Anticancer Potential

The anticancer properties of N-(2,3-dihydro-1,4-benzodioxin) derivatives have been explored extensively. Research indicates that these compounds can induce apoptosis in various cancer cell lines through multiple pathways, including the modulation of cell cycle progression and the activation of caspases. Notably, compounds derived from this scaffold have been evaluated in vitro against human cancer cell lines such as breast and colon cancer cells .

Case Study: In Vivo Efficacy

In vivo studies using mouse models have demonstrated that certain derivatives can significantly reduce tumor growth compared to control groups. This highlights their potential as therapeutic agents in cancer treatment .

Antidiabetic Activity

The potential for N-(2,3-dihydro-1,4-benzodioxin) derivatives to act as antidiabetic agents has also been investigated. These compounds have been shown to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are crucial in glucose metabolism and neurodegenerative diseases respectively. The efficacy of these compounds is often measured through their ability to lower blood glucose levels in diabetic models .

Data Summary

The following table summarizes key findings related to the biological activities of N-(2,3-dihydro-1,4-benzodioxin) derivatives:

Activity Cell Line/Model Mechanism Reference
AntimicrobialStaphylococcus aureusCell wall synthesis inhibition
AnticancerBreast cancer (MCF-7)Induction of apoptosis via caspase activation
AntidiabeticDiabetic mouse modelInhibition of α-glucosidase

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide, and how can multi-step yields be optimized?

  • Methodological Answer : The compound’s core structure (benzodioxin, pyrimidine, and imidazole moieties) suggests modular synthesis. A plausible route involves:

Benzodioxin intermediate : Start with 6-amino-1,4-benzodioxane, followed by protection of the amine group.

Pyrimidine coupling : React 4-chloro-6-(4-methylpiperidin-1-yl)pyrimidine with the imidazole-carboxamide precursor via nucleophilic substitution.

Final assembly : Use coupling agents (e.g., EDC/HOBt) to conjugate the benzodioxin and pyrimidine-imidazole intermediates.

  • Optimization Tips :
  • Monitor reaction progress via HPLC or TLC at each step .
  • Apply Design of Experiments (DOE) to optimize solvent polarity, temperature, and catalyst loading .
  • Purify intermediates via column chromatography or recrystallization to minimize side-products .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm regiochemistry of the pyrimidine and benzodioxin linkages. 2D NMR (e.g., COSY, NOESY) resolves stereochemical ambiguities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95%) and detect trace impurities (e.g., unreacted intermediates) .
  • X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtainable .

Q. How can researchers identify potential biological targets for this compound?

  • Methodological Answer :

  • Computational Screening : Perform molecular docking against databases (e.g., PDB, ChEMBL) to predict binding affinity to kinases or GPCRs, given the pyrimidine and imidazole motifs .
  • Literature Mining : Cross-reference structurally similar compounds (e.g., imidazole-pyrimidine hybrids) reported in kinase inhibition or antimicrobial studies .
  • In Silico ADMET : Use tools like SwissADME to prioritize targets with favorable pharmacokinetic profiles .

Advanced Research Questions

Q. How should researchers resolve contradictory activity data in enzymatic vs. cellular assays for this compound?

  • Methodological Answer :

  • Assay Optimization :

Enzymatic assays : Confirm substrate specificity (e.g., ATP concentration in kinase assays) and rule out solvent interference (e.g., DMSO tolerance) .

Cellular assays : Assess membrane permeability via logP measurements or PAMPA assays ; use LC-MS to quantify intracellular compound levels .

  • Mechanistic Studies :
  • Perform isothermal titration calorimetry (ITC) to compare binding affinities in purified vs. cellular environments .
  • Use gene knockout models to validate target engagement .

Q. What computational strategies can predict the compound’s metabolic stability and guide lead optimization?

  • Methodological Answer :

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate cytochrome P450 interactions to identify metabolic hotspots (e.g., methylpiperidine or benzodioxin oxidation) .
  • Machine Learning Models : Train on datasets of pyrimidine/imidazole derivatives to predict clearance rates and prioritize stable analogs .
  • In Vitro Validation : Use human liver microsomes (HLM) and LC-MS/MS to correlate simulations with experimental half-life data .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Scaffold Modification : Systematically vary substituents on:

Benzodioxin : Introduce electron-withdrawing groups (e.g., -NO₂) to assess π-stacking effects.

Pyrimidine : Replace 4-methylpiperidine with morpholine or piperazine to probe steric tolerance .

  • High-Throughput Screening (HTS) : Use 96-well plate assays to test analog libraries against target enzymes and off-targets .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to activity using multivariate regression .

Q. How can researchers address low reproducibility in synthetic yields across labs?

  • Methodological Answer :

  • Standardized Protocols : Document reaction parameters (e.g., degassing steps, stirring speed) and share via open-access platforms .
  • Inter-Lab Validation : Collaborate with independent labs to replicate synthesis using identical reagents and equipment .
  • Advanced Analytics : Employ in-line FTIR or Raman spectroscopy to monitor reaction kinetics in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.